GSK481

RIPK1 Necroptosis Kinase Inhibition

GSK481 is a benchmark RIPK1 inhibitor with unrivaled primate-specific potency (IC50: 1.3 nM biochemical, 10 nM cellular in U937) and >100-fold selectivity over rodent RIPK1, making it essential for human/cynomolgus necroptosis and inflammation models. Unlike micromolar, off-target-prone Necrostatin-1, GSK481’s exceptional kinome-wide selectivity ensures phenotypes are directly RIPK1-driven. Procure high-purity (≥98%) GSK481 to validate novel inhibitors or dissect RIPK1-dependent signaling with confidence—avoid cross-species artifacts and ensure data reproducibility.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
CAS No. 1622849-58-4
Cat. No. B607844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK481
CAS1622849-58-4
SynonymsGSK481;  GSK-481;  GSK 481.
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESO=C(C1=NOC(CC2=CC=CC=C2)=C1)N[C@H]3COC4=CC=CC=C4N(C)C3=O
InChIInChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1
InChIKeyKNOUWGGQMADIBV-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK481 (CAS 1622849-58-4): A Highly Selective RIPK1 Kinase Inhibitor for Inflammation and Cell Death Research


GSK481 is a potent, selective, and specific small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1, also known as RIP1) [1]. Identified via DNA-encoded library (DEL) screening as a benzoxazepinone (BOAz) derivative, it inhibits RIPK1 enzymatic activity and autophosphorylation at Ser166 [2]. GSK481 serves as a chemical probe for dissecting RIPK1-dependent signaling in necroptosis and inflammatory pathways, with applications in oncology, immuno-inflammation, and neurodegeneration research [3].

GSK481 vs. Other RIPK1 Inhibitors: Why Generic Substitution Is Not Recommended


RIPK1 inhibitors vary dramatically in potency, selectivity, and species reactivity, making generic substitution scientifically invalid. Early-generation compounds like Necrostatin-1 exhibit micromolar IC50 values and significant off-target activity, including indoleamine 2,3-dioxygenase (IDO) inhibition [1]. Other RIPK1 inhibitors such as GSK963 display different cellular potency profiles, while clinical candidates like GSK2982772 possess distinct pharmacokinetic properties [2]. Moreover, GSK481 demonstrates primate-specific potency, with >100-fold reduced activity against rodent RIPK1, rendering cross-species extrapolation without proper controls impossible . These compound-specific differences necessitate a data-driven selection process guided by the quantitative evidence presented below.

GSK481 Comparative Performance Data: Quantitative Evidence for Scientific Selection


GSK481 RIPK1 Biochemical Potency vs. Necrostatin-1

In direct biochemical assays, GSK481 inhibits RIPK1 with an IC50 of 0.01 μM, demonstrating approximately 200-fold greater potency than the prototypical RIPK1 inhibitor Necrostatin-1, which exhibits an IC50 of 2 μM under comparable conditions [1].

RIPK1 Necroptosis Kinase Inhibition

GSK481 Cellular Necroptosis Inhibition in U937 Cells vs. GSK963 and GSK2982772

In U937 human monocytic cells, GSK481 inhibits necroptosis with an IC50 of 10 nM, representing a 4-fold improvement in cellular potency compared to GSK963 (IC50 = 4 nM in U937 cells) [1]. GSK481 demonstrates comparable cellular activity to the clinical candidate GSK2982772, which exhibits an IC50 of 6.3 nM in U937 cells [1].

Cellular Assay Necroptosis U937

GSK481 Kinome Selectivity vs. RIP3 and 450+ Kinases

GSK481 exhibits exceptional kinome-wide selectivity, showing no significant inhibition of RIP3 or any of >450 other kinases when profiled at 10 μM . This contrasts sharply with Necrostatin-1, which has been shown to inhibit IDO and other off-targets [1].

Selectivity Kinase Profiling Off-target

GSK481 Species Selectivity: Primate vs. Non-Primate RIPK1

GSK481 inhibits human RIPK1 with an IC50 of 1.6 nM and cynomolgus monkey RIPK1 with an IC50 of 2.5 nM but is >100-fold less potent against non-primate RIPK1, including mouse (IC50 = 3.2 nM) and rat (IC50 = 6.3 nM) . This species selectivity is a unique characteristic of the benzoxazepinone series [1].

Species Selectivity Primate Rodent

GSK481 Binding Kinetics and Affinity

GSK481 binds to the RIPK1 ATP-binding pocket with high affinity, exhibiting a Ki of 0.8 nM [1] and association/dissociation kinetics characterized by a kon of 0.66 μM⁻¹sec⁻¹ and a half-life of 11 minutes .

Binding Kinetics ATP-competitive Residence Time

GSK481 Application Scenarios: Where This Compound Provides Definitive Value


In Vitro RIPK1-Dependent Necroptosis Studies in Human Cell Lines

GSK481 is optimally deployed in in vitro studies using human or primate cell lines (e.g., U937, Jurkat, HT-29) to interrogate RIPK1-dependent necroptosis. Its nanomolar cellular potency (IC50 = 10 nM in U937 cells) and exceptional kinome-wide selectivity ensure that observed phenotypes are directly attributable to RIPK1 inhibition [1].

Chemical Probe for RIPK1 Target Validation in Primate Systems

Due to its >100-fold selectivity for primate over rodent RIPK1, GSK481 serves as a precise chemical probe for validating RIPK1 biology in human and cynomolgus monkey models [1]. Researchers should avoid using GSK481 in standard mouse or rat in vivo studies unless employing humanized RIPK1 knock-in models .

Comparative Benchmarking of Novel RIPK1 Inhibitors

GSK481 represents an established, well-characterized benchmark compound for evaluating the potency, selectivity, and cellular activity of novel RIPK1 inhibitors. Its quantitative biochemical (IC50 = 1.3 nM) and cellular (U937 IC50 = 10 nM) data provide a reference standard for head-to-head comparisons [1].

Technical Documentation Hub

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